(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one
Description
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one is a quinoline-based α,β-unsaturated ketone characterized by two distinct quinoline moieties linked via a conjugated enone bridge. The first quinoline ring features a chlorine atom at position 2 and a methyl group at position 7, while the second quinoline ring includes a hydroxyl group at position 2, a nitro group at position 6, and a phenyl substituent at position 2. Structural studies (e.g., single-crystal X-ray diffraction) reveal key geometric parameters, such as torsion angles and dihedral orientations between the quinoline rings, which are critical for understanding its conformational stability and intermolecular interactions .
Properties
IUPAC Name |
3-[(E)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enoyl]-6-nitro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18ClN3O4/c1-16-7-8-18-14-19(27(29)30-23(18)13-16)9-12-24(33)26-25(17-5-3-2-4-6-17)21-15-20(32(35)36)10-11-22(21)31-28(26)34/h2-15H,1H3,(H,31,34)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBLUBKPBGUVBK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one is a novel quinoline derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various bioactivities supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of quinoline derivatives typically involves methods such as the Friedländer synthesis , which is effective for producing compounds with diverse substituents. The specific compound can be synthesized through a multi-step process involving the reaction of substituted anilines with appropriate aldehydes under acidic conditions. The structural characterization can be confirmed using techniques like NMR, IR spectroscopy, and mass spectrometry.
Biological Activity Overview
Quinoline derivatives are known for a wide range of biological activities. The following table summarizes some key activities associated with similar compounds:
The biological activity of quinoline derivatives often involves several mechanisms:
- Antioxidant Activity : Many quinoline compounds exhibit free radical scavenging properties. The presence of hydroxyl and nitro groups in the structure may enhance this activity by stabilizing free radicals through hydrogen bonding and electron donation .
- Antitumor Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific compound may interact with DNA or proteins involved in cell signaling pathways, leading to reduced tumor growth .
- Antimicrobial Activity : Some quinoline derivatives have demonstrated antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar quinoline compounds in various biological assays:
- Antitumor Efficacy : A study on a related quinoline derivative reported significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, which was confirmed by flow cytometry analysis .
- Antioxidant Properties : Research indicated that compounds with similar structural motifs exhibited high antioxidant activity in vitro. This was measured using DPPH radical scavenging assays, where the tested compounds showed IC50 values comparable to standard antioxidants like ascorbic acid .
- In Vivo Studies : Animal model studies demonstrated that certain quinoline derivatives improved survival rates in tumor-bearing mice when administered at specific dosages, suggesting potential therapeutic applications in oncology .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one features two quinoline rings connected by a propene chain with an enone functional group. The presence of chloro, nitro, and hydroxy substituents significantly influences its reactivity and biological activity.
Biological Activities
Quinoline derivatives have been extensively studied for their pharmacological properties. The specific compound in focus has shown promising results in various biological assays:
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one possess antiproliferative effects against human cancer cell lines such as HCT116 and MCF7. The IC50 values for active compounds in these studies ranged from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .
Antimicrobial Properties
Quinoline derivatives are also known for their antimicrobial effects against a variety of pathogens. Compounds derived from similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The presence of electron-withdrawing groups like nitro enhances their antimicrobial potency.
Structure–Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives. Quantitative structure–activity relationship (QSAR) studies can provide insights into how modifications to the compound's structure affect its pharmacological properties .
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives:
- Anticancer Studies : A study on methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates showed promising results with IC50 values indicating strong anticancer activity against HCT116 cells .
- Antimicrobial Efficacy : Research into trifluoromethyl quinoline derivatives revealed excellent antimicrobial activity against various microorganisms, suggesting a broad spectrum of potential therapeutic applications .
Chemical Reactions Analysis
2.1. Nitro Group Reduction
The 6-nitro group undergoes catalytic hydrogenation to an amine:
-
Product : Corresponding 6-amino derivative (unstable in air; requires immediate acetylation).
2.2. Hydroxyl Group Protection/Deprotection
The 2-hydroxy group is protected as a methoxymethyl (MOM) ether:
3.1. Palladium-Catalyzed Arylation
The 2-chloro substituent participates in Suzuki-Miyaura coupling:
3.2. Cyanation
The 3-position is functionalized via Rosenmund-von Braun reaction:
Spectroscopic and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| NMR (CDCl) | δ 8.42 (d, J=8.9 Hz, 1H, H-5), 7.89 (s, 1H, H-8) | |
| NMR | δ 188.5 (C=O), 153.2 (C=N) | |
| Crystal Packing | π-π stacking (3.58–3.83 Å), C-H···O/N |
Stability and Degradation
-
Photostability : The chalcone bridge undergoes E→Z isomerization under UV light (λ = 365 nm) .
-
Acidic Hydrolysis : The enone system decomposes in concentrated HCl (12 h, RT) to yield quinoline fragments .
6.
Comparison with Similar Compounds
Structural Comparisons
2.1.1 Substituent Effects The target compound is structurally analogous to other (E)-configured enone-linked quinoline derivatives, differing primarily in substituent groups:
- (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (): This compound replaces the hydroxy and nitro groups with 6-chloro and 2-methyl substituents.
- (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one (): A methoxy group at position 2 and methyl groups at positions 2 and 4 introduce steric bulk and moderate polarity. The methoxy group may engage in weaker hydrogen bonding compared to the hydroxy group in the target compound .
Molecular Geometry
- Dihedral Angles: The dihedral angle between the quinoline rings in the target compound is 46.41°, promoting a non-planar conformation that may influence π-π stacking efficiency.
- Torsion Angles: Key torsion angles for the enone bridge (C8–C9–C10–C11) in the target compound range between −176.86° to 179.90°, consistent with a nearly planar E-configuration. Similar compounds show comparable values (e.g., −177.14° in ), confirming structural rigidity across analogs .
Table 1: Structural Parameters of Selected Compounds
*Estimated from analogous structures.
Functional Comparisons
Physicochemical Properties
- Solubility : The hydroxy and nitro groups in the target compound enhance polarity, likely improving aqueous solubility compared to chloro- or methyl-substituted analogs. However, the nitro group may also increase metabolic instability .
- Crystal Packing : Hydrogen-bonding networks (e.g., C–H···O, O–H···O) and π-π interactions (3.8–4.1 Å stacking distances) dominate the crystal packing of the target compound. In contrast, chloro/methyl analogs rely more on C–H···Cl and hydrophobic interactions, leading to denser packing and higher melting points .
2.2.2 Biological Implications
While direct biological data for the target compound are unavailable, insights can be extrapolated from structurally related systems:
- Immunomodulatory Potential: highlights that substituent polarity and branching (e.g., diesters vs. TDEs) modulate cytokine production. The nitro group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with immune receptors compared to non-polar analogs .
- Antimicrobial Activity: Nitro-containing quinolines often exhibit enhanced antimicrobial properties due to redox cycling and reactive oxygen species generation. This suggests the target compound could outperform chloro/methyl derivatives in such applications .
Q & A
Q. What are the established synthetic routes for this quinoline-based chalcone, and how can reaction conditions be optimized for yield?
The compound is synthesized via a Claisen-Schmidt condensation reaction between substituted quinoline aldehydes and ketones. Key steps include:
- Using NaOH or KOH in ethanol/water as a base catalyst .
- Controlling temperature (typically 50–70°C) and reaction time (6–12 hours) to optimize yield .
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . Note: Yields vary (40–70%) depending on steric hindrance from substituents like nitro or chloro groups .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR Spectroscopy: and NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) .
- X-ray Crystallography: Resolves molecular conformation and intermolecular interactions. For example:
Q. What preliminary biological activities are reported for similar quinoline chalcones?
Analogues exhibit:
- Antimicrobial activity: MIC values of 2–16 µg/mL against S. aureus and E. coli .
- Anticancer potential: IC values <10 µM in breast cancer cell lines (MCF-7) via apoptosis induction . Mechanism: Interactions with DNA topoisomerase II or kinase inhibition .
Advanced Research Questions
Q. How do crystal packing and hydrogen-bonding networks influence stability and solubility?
The crystal lattice is stabilized by:
- Intermolecular H-bonds:
| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C15–H15···N2 | 0.95 | 2.55 | 3.335 | 140 |
| C25–H25···O1 | 0.95 | 2.45 | 3.394 | 170 |
Q. What computational methods resolve contradictions in experimental vs. theoretical conformational data?
- DFT calculations (B3LYP/6-311G ): Compare optimized geometries with X-ray data to validate torsion angles (e.g., C6–C7–C8–C9 = 0.7° experimentally vs. 1.2° theoretically) .
- Molecular docking: Predict binding affinities to biological targets (e.g., PARP-1 enzyme) and explain discrepancies in activity across analogues .
Q. How do substituents (e.g., nitro, chloro) modulate electronic properties and reactivity?
- Electron-withdrawing groups (NO): Increase electrophilicity of the α,β-unsaturated ketone, enhancing Michael addition reactivity .
- Hammett constants (): Chloro () and nitro () groups alter reaction kinetics in nucleophilic substitutions .
- UV-Vis spectroscopy: Nitro groups redshift absorption maxima (e.g., 350 nm → 370 nm) due to extended conjugation .
Methodological Tables
Table 1. Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | (triclinic) |
| (Å) | 9.1621, 11.3598, 13.1879 |
| (°) | 74.017, 85.995, 77.683 |
| (Å) | 1289.07 |
| 2 |
Table 2. Key Torsion Angles (°)
| Angle | Experimental | DFT Calculation |
|---|---|---|
| C1–N1–C9–C8 | -0.6 | -1.2 |
| C7–C8–C9–N1 | 0.8 | 1.5 |
| C6–C7–C11–C16 | -176.59 | -178.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
